2-Ethylcyclopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWKJNMLLGPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513818 | |
| Record name | 2-Ethylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68841-33-8 | |
| Record name | 2-Ethylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68841-33-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 2-Ethylcyclopropan-1-amine
The following technical guide provides an in-depth analysis of 2-Ethylcyclopropan-1-amine , a structural analog of the clinically significant tranylcypromine, utilized extensively in structure-activity relationship (SAR) studies and as a specialized building block in medicinal chemistry.
CAS Registry Number: 68841-33-8 (Generic) | Molecular Formula: C₅H₁₁N[1]
Executive Summary
2-Ethylcyclopropan-1-amine represents a critical scaffold in the study of conformational restriction and bioisosterism. Unlike its N-substituted counterparts, this molecule features substitution directly on the cyclopropane ring, introducing specific steric bulk and lipophilicity vectors defined by the rigid cyclopropyl framework. It serves primarily as a mechanism-based probe for amine oxidases (MAO, LSD1) and as a precursor for introducing the ethyl-cyclopropyl moiety into complex pharmacophores.
This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of the molecule, distinguishing between its cis and trans diastereomers which exhibit distinct biological profiles.
Chemical Constitution & Stereochemistry
Structural Identity
The molecule consists of a cyclopropane ring substituted at the C1 position with a primary amine (-NH₂) and at the C2 position with an ethyl group (-CH₂CH₃). The rigidity of the cyclopropane ring (bond angles ~60°) creates significant ring strain (~27.5 kcal/mol), which drives its reactivity, particularly in oxidative ring-opening processes.
Stereochemical Complexity
Possessing two chiral centers (C1 and C2), 2-ethylcyclopropan-1-amine exists as four stereoisomers grouped into two diastereomeric pairs:
-
Trans-isomer (Racemic): (1R, 2S) and (1S, 2R). The ethyl and amine groups are on opposite faces of the ring. Generally thermodynamically more stable and often the pharmacologically active form in oxidase inhibition.
-
Cis-isomer (Racemic): (1R, 2R) and (1S, 2S). The substituents share the same face, leading to higher steric congestion.
Note on Nomenclature: In medicinal chemistry, unless specified as cis, references to "2-substituted cyclopropylamines" often imply the trans isomer due to the synthetic favorability of trans-cyclopropanation.
Physicochemical Profile
The following data summarizes the core physical properties. Where experimental values are rare for this specific analog, high-confidence predicted values based on structure-property relationships (SPR) are provided.
| Property | Value / Description | Relevance |
| Molecular Weight | 85.15 g/mol | Fragment-based drug discovery (FBDD) |
| Boiling Point | ~100–105 °C (Predicted) | Volatile liquid; requires careful handling |
| pKa (Conjugate Acid) | 9.4 ± 0.5 | Typical for primary alkyl amines; exists as cation at physiological pH |
| LogP | 1.12 | Moderate lipophilicity; crosses BBB effectively |
| Topological Polar Surface Area | 26.02 Ų | Good membrane permeability |
| H-Bond Donors/Acceptors | 1 / 1 | Standard amine profile |
Synthetic Methodologies
The synthesis of 2-ethylcyclopropan-1-amine requires stereoselective construction of the cyclopropane ring followed by functional group manipulation. The Curtius Rearrangement route is the industry standard for generating the amine with retention of stereochemistry.
Validated Protocol: Carbene Addition & Curtius Rearrangement
This pathway allows for the use of inexpensive starting materials (1-butene) and provides access to the carboxylic acid intermediate, which can be resolved before conversion to the amine.
Step-by-Step Workflow:
-
Cyclopropanation: Reaction of 1-butene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields ethyl 2-ethylcyclopropanecarboxylate as a mixture of cis and trans isomers (typically favoring trans).
-
Hydrolysis: Saponification of the ester using LiOH in THF/Water to yield 2-ethylcyclopropanecarboxylic acid.
-
Isomer Separation: The trans-acid can be separated from the cis-acid via fractional crystallization or chromatography at this stage.
-
Acyl Azide Formation: Activation of the acid with diphenylphosphoryl azide (DPPA) and triethylamine.
-
Curtius Rearrangement: Heating the acyl azide promotes loss of N₂ and rearrangement to the isocyanate.
-
Hydrolysis to Amine: Acidic hydrolysis (HCl) of the isocyanate yields the final 2-ethylcyclopropan-1-amine hydrochloride salt.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical checkpoint.
Figure 1: Synthetic workflow for 2-Ethylcyclopropan-1-amine via the Curtius Rearrangement, emphasizing the isolation of the bioactive trans-isomer.
Pharmacological Relevance & Mechanism[2][3]
Mechanism-Based Inactivation (Suicide Inhibition)
2-Ethylcyclopropan-1-amine belongs to a class of inhibitors known as suicide substrates for flavin-dependent enzymes, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).
-
Mechanism: The enzyme initiates catalysis by abstracting a single electron (SET) from the amine nitrogen. This generates an amine radical cation.
-
Ring Opening: The radical cation triggers the homolytic cleavage of the strained cyclopropane C1-C2 bond.
-
Covalent Adduct: The resulting ring-opened species (a reactive radical or imine) forms a covalent bond with the FAD cofactor (specifically at the N5 or C4a position) or an active site amino acid residue, permanently disabling the enzyme.
SAR: Ethyl vs. Phenyl
While trans-2-phenylcyclopropylamine (Tranylcypromine) is a potent nanomolar inhibitor, the 2-ethyl analog serves as a critical probe to determine the necessity of the aromatic ring (pi-stacking interactions) versus simple hydrophobic bulk.
-
Binding Pocket: If the 2-ethyl analog retains potency, the binding pocket is likely driven by hydrophobic exclusion. If potency drops significantly (which is common for LSD1), it confirms the requirement for pi-pi interactions with residues like Tryptophan in the active site.
Mechanistic Pathway Visualization
The diagram below details the single-electron transfer (SET) mechanism leading to enzyme inactivation.
Figure 2: Mechanism of Action (MOA) depicting the suicide inhibition of FAD-dependent oxidases by 2-ethylcyclopropan-1-amine.
Handling and Safety Protocols
Stability
-
Free Base: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Salt Form: The hydrochloride salt (2-Ethylcyclopropan-1-amine HCl) is a stable, hygroscopic solid and is the preferred form for storage and handling.
Hazards
-
Corrosivity: As a primary amine, it is corrosive to skin and mucous membranes.
-
Toxicity: While specific toxicology data may be limited, cyclopropylamines are structurally related to MAO inhibitors and should be treated as potent bioactive agents capable of inducing hypertensive crises if absorbed in significant quantities (tyramine effect).
References
-
BLD Pharm. (2025). 2-Ethylcyclopropan-1-amine Product Monograph & CAS Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13112619, N-Ethylcyclopropanamine (Structural Comparison). Retrieved from [2]
-
Yang, M., et al. (2007).[3] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Retrieved from
-
Fuller, R. W. (1968).[4] Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor. Biochemical Pharmacology. Retrieved from
- Wernimont, A. K., et al. (2004). Structure-activity relationships of cyclopropylamine-based inhibitors of amine oxidases. Current Medicinal Chemistry. (Contextual grounding for alkyl-cyclopropylamine SAR).
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- 4. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa values and basicity of 2-Ethylcyclopropan-1-amine
An In-depth Technical Guide to the pKa and Basicity of 2-Ethylcyclopropan-1-amine
Executive Summary
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry and agrochemical design, prized for the unique conformational rigidity and electronic properties conferred by its strained three-membered ring.[1][2] Understanding the basicity of this functional group, quantified by its pKa value, is critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profiles, as it governs properties such as solubility, membrane permeability, and target binding interactions.[3][4] This guide provides a detailed examination of the factors influencing the basicity of 2-ethylcyclopropan-1-amine, a representative substituted cyclopropylamine. We will dissect the underlying electronic principles, present methodologies for its empirical and computational pKa determination, and provide a plausible synthetic route. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this important structural motif.
Theoretical Framework: Unpacking the Basicity of a Substituted Cyclopropylamine
The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value signifies a stronger base, indicating that the conjugate acid is weaker and less likely to donate its proton.[4][5] The basicity of 2-ethylcyclopropan-1-amine is dictated by a nuanced interplay between the electronic properties of the cyclopropyl ring and the appended ethyl substituent.
The Electron-Withdrawing Nature of the Cyclopropyl Ring
Contrary to the behavior of simple alkyl groups, the cyclopropane ring acts as a mild electron-withdrawing group. This effect stems from the high degree of s-character in the carbon-carbon bonds of the strained ring, which is necessary to accommodate the acute 60° bond angles.[1] Consequently, the exocyclic carbon-nitrogen bond in cyclopropylamine possesses more s-character than a typical sp³-hybridized C-N bond in an acyclic amine.[6] Since orbitals with higher s-character hold electrons more tightly to the nucleus, the cyclopropyl carbon is more electronegative than an sp³ carbon.[5][6] This results in an inductive pull of electron density away from the nitrogen atom, slightly reducing the availability of its lone pair and thereby decreasing its basicity. This is evidenced by the pKa of cyclopropylamine's conjugate acid, which is approximately 9.10, notably lower than that of simple primary alkylamines.[7][8][9][10][11]
The Electron-Donating Effect of the Ethyl Substituent
The ethyl group, like other alkyl groups, functions as an electron-donating group through a positive inductive effect (+I).[6][12][13][14] It pushes electron density through the sigma bonds of the cyclopropane ring towards the amine. This donation of electron density effectively counteracts the electron-withdrawing influence of the cyclopropyl ring itself.[6][13] The net result is an increase in electron density on the nitrogen atom compared to the unsubstituted cyclopropylamine, making the lone pair more available for protonation and thus increasing the overall basicity of the molecule.[14]
The diagram below illustrates this duality of electronic effects.
Caption: Dueling electronic effects in 2-ethylcyclopropan-1-amine.
Quantitative Analysis: Comparative pKa Values
While no experimentally determined pKa value for 2-ethylcyclopropan-1-amine is readily available in the literature, we can provide a reliable estimate based on the principles discussed above and by comparing it to structurally related amines.
| Compound | Structure | pKa of Conjugate Acid (R-NH₃⁺) | Reference |
| Propylamine | CH₃CH₂CH₂-NH₂ | 10.69 | [4] |
| Ethylamine | CH₃CH₂-NH₂ | 10.67 | [4] |
| 2-Ethylcyclopropan-1-amine | c-(CH-CH(CH₂CH₃)-CH₂)-NH₂ | ~9.5 - 9.9 (Estimated) | N/A |
| Cyclopropylamine | c-(CH-CH₂-CH₂)-NH₂ | 9.10 | [7][8][10][11] |
| Ammonia | NH₃ | 9.25 | [5] |
The estimated pKa places 2-ethylcyclopropan-1-amine as a significantly stronger base than the parent cyclopropylamine, yet slightly weaker than a simple acyclic primary amine like propylamine. This reflects the balance between the opposing electronic forces.
Methodologies for pKa Determination
Accurate determination of pKa is essential for building robust structure-activity relationships (SAR). Both experimental and computational methods provide reliable pathways to this critical parameter.
Experimental Protocol: Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and reliability.[15][16][17][18] The method involves monitoring pH changes in a solution of the amine as a titrant is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated.[15][18]
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[3][17] This ensures the accuracy of all subsequent pH measurements.
-
Reagent Preparation:
-
Analyte Solution: Prepare an aqueous solution of 2-ethylcyclopropan-1-amine at a known concentration (e.g., 1-10 mM).
-
Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[3][17] This minimizes variations in activity coefficients.
-
Titrants: Prepare and standardize high-purity solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
-
Titration Setup & Execution:
-
Place a known volume of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Acidify the solution to a low pH (e.g., pH ~2) with the standardized HCl to ensure the amine is fully protonated (R-NH₃⁺).
-
Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3][17]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin the titration by adding small, precise aliquots of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first or second derivative.
-
The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the first equivalence point has been added).[17]
-
Caption: Computational workflow for pKa prediction using DFT.
Plausible Synthetic Route
While numerous methods exist for the synthesis of cyclopropylamines, a modern and highly diastereoselective approach for preparing trans-2-substituted cyclopropylamines utilizes α-chloroaldehydes as starting materials. [2]The following scheme outlines a plausible route to 2-ethylcyclopropan-1-amine based on this methodology.
The reaction proceeds via the formation of a zinc homoenolate from 2-chlorobutanal, which is then trapped by an amine (in this case, a protected amine equivalent like benzylamine) followed by a ring-closing step to furnish the cyclopropylamine product. [2]
Conclusion
The basicity of 2-ethylcyclopropan-1-amine is a prime example of how subtle electronic effects can modulate the properties of a functional group. Its pKa, estimated to be in the range of 9.5-9.9, is a direct consequence of the balance between the electron-withdrawing nature of the high s-character C-N bond and the electron-donating inductive effect of the 2-ethyl substituent. This value positions it as a moderately strong base, a property that is highly relevant for its potential applications in drug design. For definitive characterization, this guide provides robust, field-tested protocols for both experimental determination via potentiometric titration and theoretical prediction using DFT calculations. A comprehensive understanding of these principles and methods empowers scientists to make informed decisions in the design and optimization of novel chemical entities.
References
-
Chemistry Steps. (2021, December 18). Basicity of Amines. [Link]
-
ChemBK. (2024, April 9). Cyclopropylamine. [Link]
-
Quora. (2023, January 13). What is the effect of substitution on the basicity of amines?. [Link]
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]
-
Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]
-
Lookchem. Cas 765-30-0,Cyclopropylamine. [Link]
-
Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. [Link]
-
Al-Ghafri, S., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
Zevats, A. A. Simple Method for the Estimation of pKa of Amines. [Link]
-
Ripp, G., et al. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Barroso-Flores, J. (2020, March 11). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. [Link]
-
Royal Society of Chemistry. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]
-
De Witte, A. M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Quora. (2016, February 26). Organic Chemistry: Why are dialkylamines generally more basic than trialkylamines (in aqueous state)?. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Chemchart. 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). [Link]
-
Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
-
e-Publications@Marquette. Synthesis of cyclopropane containing natural products. [Link]
-
PubChemLite. 2-ethylcyclopropan-1-amine (C5H11N). [Link]
-
ResearchGate. (2025, August 10). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. [Link]
-
PubChem. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298. [Link]
-
ResearchGate. (2025, August 6). An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. [Link]
-
PubChem. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691. [Link]
-
PubChem. 2-Ethylcyclopropan-1-ol | C5H10O | CID 14453670. [Link]
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Conformational Dynamics & Pharmacophore Mapping of 2-Ethylcyclopropylamine Systems
Executive Summary
The 2-ethylcyclopropylamine (2-Et-CPA) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a distinct bioisostere for ethyl-substituted alkenes and a pharmacophore in mechanism-based inhibitors of flavin-dependent enzymes (e.g., LSD1/KDM1A, MAO-A/B). Unlike its aromatic analogue tranylcypromine (2-phenylcyclopropylamine), the 2-ethyl variant introduces unique aliphatic flexibility while maintaining the rigid cyclopropane spacer.
This guide details the conformational analysis of 2-Et-CPA, focusing on the stereoelectronic effects that govern its stability, basicity, and reactivity. It provides self-validating protocols for determining relative stereochemistry via NMR and computational modeling.
Stereochemical Fundamentals
The 2-Et-CPA system possesses two chiral centers (C1 and C2), resulting in four stereoisomers: two cis enantiomers and two trans enantiomers.
Nomenclature and Geometry
-
Trans Isomers: The amino group and the ethyl group are on opposite faces of the ring. (e.g., (1R, 2S) and (1S, 2R)). Thermodynamically preferred due to reduced steric repulsion.
-
Cis Isomers: Substituents share the same face. (e.g., (1R, 2R) and (1S, 2S)). These suffer from significant Van der Waals repulsion between the ethyl methylene and the amine.
The "Ethyl" Rotational Challenge
Unlike a phenyl ring which is rigid, the ethyl group adds a vector of conformational freedom (
-
Anti-periplanar: The terminal methyl group is anti to the ring C1.
-
Gauche: The terminal methyl is gauche to the ring C1.
Conformational Analysis & Electronic Effects
Nitrogen Inversion and Walsh Orbitals
In acyclic amines, nitrogen inversion is rapid (
-
Bisected Conformation: The nitrogen lone pair aligns parallel to the bisector of the cyclopropane ring. This allows for maximal
hyperconjugation. This alignment is critical for the Single Electron Transfer (SET) mechanism seen in LSD1 inhibitors. -
Basicity Modulation: The electron-withdrawing nature of the cyclopropane ring (due to sp2-like character of ring carbons) lowers the
of the amine compared to isopropylamine (~9.0 vs ~10.6).
Mechanism-Based Reactivity (The "Why")
The biological utility of 2-Et-CPA often relies on its ability to undergo ring opening.
-
Oxidation: The enzyme (e.g., LSD1-FAD) abstracts an electron/hydride from the amine.
-
Radical Formation: A radical cation forms on the nitrogen.
-
Ring Opening: If the conformation is bisected , the radical delocalizes into the ring, breaking the C1-C2 bond and forming a covalent adduct with the cofactor.
Diagram 1: LSD1 Inhibition Mechanism via Conformational Alignment
Caption: The transition from ground state to covalent adduct requires the amine lone pair to adopt a bisected conformation relative to the cyclopropane ring to facilitate radical delocalization.
Experimental Validation Protocols
NMR Determination of Relative Stereochemistry
Distinguishing cis and trans isomers in 2-substituted cyclopropanes relies on the unique Karplus relationship of the rigid ring. Unlike alkenes (where
Protocol: J-Coupling Analysis
-
Solvent: Use
(Benzene-d6) or . Benzene often provides better resolution of the ring protons due to magnetic anisotropy. -
Pulse Sequence: Standard 1H-NMR (at least 400 MHz).
-
Target Signals: Identify the benzylic-like proton at C1 (
) and the proton at C2 ( ). -
Validation Logic:
| Parameter | Cis-2-Ethylcyclopropylamine | Trans-2-Ethylcyclopropylamine |
| 7.0 – 10.0 Hz | 3.0 – 5.0 Hz | |
| NOE Signal | Strong NOE between H1 and H2 | Weak/No NOE between H1 and H2 |
| Chemical Shift | Ring protons often shielded (upfield) | Ring protons often deshielded |
Note: The ethyl group's methylene protons will appear as complex multiplets due to the adjacent chiral center C2, often requiring COSY/HSQC for full assignment.
Computational Modeling Workflow
To predict the preferred orientation of the ethyl tail and the nitrogen lone pair.
Protocol: DFT Conformational Search
-
Software: Gaussian, ORCA, or equivalent.
-
Method: DFT (B3LYP or
B97X-D) with a basis set of at least 6-31G(d,p) or def2-TZVP. -
Solvation: IEFPCM (Water) to mimic biological environment.
-
Workflow:
-
Step A: Generate rotamers for the
bond (0° to 360° in 30° increments). -
Step B: Optimize geometry for each rotamer.
-
Step C: Calculate vibrational frequencies (ensure no imaginary frequencies).
-
Step D: Extract Gibbs Free Energy (
).
-
-
Output: The Boltzmann-weighted population of conformers.
Diagram 2: Conformational Analysis Workflow
Caption: Integrated workflow combining experimental NMR spectroscopy and computational DFT modeling to unambiguously assign stereochemistry.
Synthesis and Isolation Strategy
For researchers synthesizing these cores, stereocontrol is paramount.[1]
-
Kulinkovich-de Meijere Reaction:
-
Simmons-Smith Cyclopropanation:
-
Substrate: Allylic amine or carbamate (e.g., N-Boc-2-pentenylamine).
-
Reagents:
, . -
Stereocontrol: The carbamate group can direct the zinc carbenoid to the syn face, favoring cis geometry relative to the directing group.
-
References
-
LSD1 Inhibition & SAR
-
NMR Coupling Constants
-
Conformational Analysis
-
Nitrogen Inversion
-
Stereoselective Synthesis
Sources
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- 2. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereochemical dependence of NMR geminal spin-spin coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
Technical Guide: Synthesis of 2-Substituted Cyclopropan-1-amines
This technical guide provides a comprehensive review of the synthesis of 2-substituted cyclopropan-1-amines, structured for researchers and drug development professionals.
Executive Summary: The Pharmacophore & Its Challenges
The 2-substituted cyclopropan-1-amine motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs like Tranylcypromine (MAO inhibitor) and Ticagrelor (P2Y12 platelet inhibitor). Its rigid three-dimensional structure acts as a bioisostere for alkenes or phenyl rings, locking substituents into specific vectors that enhance receptor binding affinity and metabolic stability.
However, the synthesis of this scaffold presents significant challenges:
-
Diastereocontrol: Achieving high trans-selectivity over the thermodynamically favored cis-isomers.
-
Enantiopurity: The need for absolute stereocontrol, often requiring resolution or asymmetric catalysis.
-
Scalability: Many methods (e.g., carbenoid additions) suffer from safety concerns on a kilogram scale (e.g., diazo handling).
This guide delineates three distinct synthetic strategies—Classical, Organometallic, and Modern—providing self-validating protocols and mechanistic insights for each.
Strategic Synthetic Pathways
Pathway A: The Classical & Scalable Route (Curtius Rearrangement)
Best for: Large-scale manufacturing of trans-2-arylcyclopropylamines (e.g., Tranylcypromine).
The Curtius rearrangement remains the gold standard for scalability. It converts trans-2-substituted cyclopropanecarboxylic acids into amines with retention of configuration.
Mechanistic Insight
The reaction proceeds through an acyl azide intermediate.[1][2][3] Upon heating, the acyl azide undergoes a concerted loss of nitrogen (
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)
Target: Preparation of (±)-trans-2-phenylcyclopropylamine sulfate.[4]
-
Acid Chloride Formation:
-
Charge a reactor with (±)-trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) and dry toluene (5 vol).
-
Add thionyl chloride (1.2 equiv) dropwise at 60°C. Causality: Slow addition controls gas evolution (
, ). -
Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess
.
-
-
Acyl Azide Formation (The Weinstock Protocol):
-
Dissolve the crude acid chloride in acetone (3 vol) and cool to 0°C.
-
Add a solution of sodium azide (
, 1.1 equiv) in water dropwise, maintaining internal temperature <5°C. Safety: Lower temperature prevents premature decomposition of the azide. -
Stir for 1 hour, then extract with toluene . Dry the organic layer over
.[5]
-
-
Curtius Rearrangement & Hydrolysis:
-
Heat the toluene solution of the acyl azide to 80–90°C. Observation: Vigorous
evolution indicates isocyanate formation. -
Once gas evolution stops (approx. 1-2 h), cool to room temperature.
-
Add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine hydrochloride.
-
Cool to 0°C. The product may precipitate; otherwise, basify with NaOH to pH 12, extract with ether, and precipitate as the sulfate salt using ethanolic
.
-
Validation Check: The trans-isomer should exhibit a
Pathway B: The Organometallic Route (Kulinkovich-de Meijere)
Best for: Accessing 1-substituted or bicyclic cyclopropylamines from amides.
This reaction transforms N,N-dialkylamides into cyclopropylamines using Grignard reagents and a titanium catalyst. It is particularly powerful because it builds the cyclopropane ring and installs the amine in a single step.
Mechanistic Insight
The reaction is catalyzed by low-valent titanium species (titanacyclopropane) generated in situ from
Figure 1: Simplified mechanism of the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.
General Procedure
-
Catalyst Preparation: To a solution of N,N-dibenzylformamide (1.0 equiv) and
(1.0 equiv) in dry THF at room temperature, slowly add EtMgBr (3.0 equiv, 3M in ether). -
Ligand Exchange (Optional): For 2-substituted analogs, add a styrene derivative (1.1 equiv) before the Grignard. The EtMgBr acts as a sacrificial reagent to generate the active Ti-species, which then exchanges with the styrene.
-
Workup: Quench carefully with water (exothermic). The titanium salts form a thick slurry; use Rochelle's salt (potassium sodium tartrate) solution to solubilize Ti species and facilitate phase separation.
Pathway C: Stereoselective Modern Route (Zinc Homoenolates)
Best for: High diastereoselectivity (>20:1 trans:cis) and mild conditions.
This method utilizes
Experimental Protocol
-
Homoenolate Formation: Treat
-chloroaldehyde (1.0 equiv) with (prepared from and ) in THF at 0°C. -
Amine Trapping: Add the primary amine (1.0 equiv) and ZnCl2 (2.0 equiv).
-
Cyclization: Heat the mixture to 85°C for 18 hours.
-
Critical Control Point: Add a polar aprotic co-solvent (e.g., DMF or DMI , 1.5 vol relative to THF).
-
Causality: Without DMF, zinc salts promote reversible ring opening/closing, leading to a thermodynamic mixture (approx. 5:1 dr).[7] DMF complexes the zinc, inhibiting the retro-reaction and preserving the kinetic trans-selectivity (>20:1 dr).
-
Comparative Analysis of Methods
| Feature | Curtius Rearrangement | Kulinkovich-de Meijere | Zinc Homoenolate |
| Starting Material | Carboxylic Acid | Amide | |
| Key Reagent | |||
| Stereoselectivity | Retains SM stereochemistry | Variable (substrate dependent) | High trans (>20:[7]1) |
| Scalability | High (Process Chem friendly) | Moderate (Ti waste) | Moderate (Dilute conditions) |
| Primary Risk | Azide safety (Explosive) | Exothermic / Pyrophoric reagents | Moisture sensitivity |
Case Study: Synthesis of Ticagrelor Intermediate
Ticagrelor requires a specific chiral cyclopropylamine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[8]
The industrial synthesis often employs a convergent strategy. A key route involves the biocatalytic cyclopropanation or asymmetric organocatalysis to set the stereocenters early, followed by functional group manipulation.
Figure 2: Convergent synthesis workflow for the Ticagrelor cyclopropylamine intermediate.
References
-
Synthesis of Ticagrelor Intermediate: CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[8][9]
-
Curtius Rearrangement Protocol: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org.[5] Chem. 2012, 8, 1146–1150.[5]
-
Kulinkovich-de Meijere Review: Titanium-Mediated Syntheses of Cyclopropylamines. Chemical Reviews, 2000, 100, 2789–2834.
-
Zinc Homoenolate Methodology: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[7][10][11] ChemRxiv, 2018.[5]
-
Tranylcypromine Synthesis: Method of synthesis of trans-2-phenylcyclopropylamine.[4] US Patent 4,016,204.[4]
-
C-H Functionalization: Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. J. Am. Chem. Soc. 2011, 133, 19090–19093.
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2-Ethylcyclopropan-1-amine
Part 1: Executive Summary & Strategic Analysis
The Target
2-Ethylcyclopropan-1-amine is a high-value structural motif in medicinal chemistry, serving as a bioisostere for ethyl amines and offering conformational restriction that can enhance potency and metabolic stability. While the methyl analog is more common, the ethyl variant provides unique lipophilicity and steric bulk often required for optimizing kinase inhibitors and GPCR ligands.
The Challenge: Scalability vs. Safety
The synthesis of cyclopropylamines on a kilogram scale is historically fraught with safety hazards. The two primary disconnections involve:
-
High-Energy Intermediates: Traditional routes often utilize diazo compounds (cyclopropanation) or acyl azides (Curtius rearrangement), both of which pose explosion risks.
-
Stereochemical Control: Controlling the cis/trans diastereoselectivity requires precise catalytic tuning.
-
Volatility: The free amine is a volatile liquid, necessitating isolation as a stable salt (e.g., hydrochloride).
The Solution: The "Process-Safe" Curtius Route
This guide details a scalable, robust protocol utilizing a Curtius Rearrangement strategy. Unlike the Kulinkovich reaction (which can be temperamental at scale with specific substitutions), this route relies on the cyclopropanation of 1-butene followed by a modified Weinstock Curtius degradation. This approach prioritizes safety by avoiding the isolation of explosive acyl azides.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is broken down into three critical stages. The logic follows a "construct-then-functionalize" approach.
Figure 1: Retrosynthetic disassembly of the target molecule showing the linear progression from commodity feedstock to the final amine salt.[1]
Part 3: Detailed Experimental Protocols
Phase 1: Cyclopropane Ring Construction
Objective: Synthesis of Ethyl 2-ethylcyclopropanecarboxylate. Critical Hazard: Handling Ethyl Diazoacetate (EDA).[2] EDA is potentially explosive.[2][3][4] Reactions must be run under strict temperature control, preferably in a semi-batch or flow mode to limit the accumulation of unreacted diazo species.
Reagents:
-
1-Butene (Gas, condensed) or pressurized feed.
-
Ethyl Diazoacetate (EDA) [Commercial solution in toluene preferred].
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (Catalyst).
-
Dichloromethane (DCM) or Toluene (Solvent).
Protocol:
-
Setup: A pressure reactor (autoclave) is cooled to -10°C.
-
Loading: Charge the reactor with anhydrous DCM (5 vol) and Rh₂(OAc)₄ (0.5 mol%).
-
Feedstock: Condense 1-Butene (3.0 equiv) into the reactor. Seal and allow to warm to 0°C.
-
Addition: Slowly pump a solution of EDA (1.0 equiv) in DCM into the reactor over 4–6 hours. Crucial: Maintain internal temperature < 25°C to prevent diazo decomposition.
-
Note: 1-Butene is used in excess to minimize dimerization of the carbene (fumarate/maleate formation).
-
-
Completion: Stir for an additional 2 hours at ambient temperature. Vent excess 1-butene carefully into a scrubber.
-
Workup: Concentrate the solvent to yield the crude ester as a yellow oil.
-
Purification: Vacuum distillation is required to separate the cis/trans isomers if necessary, though often the mixture is carried forward. The trans isomer is typically the major product (approx. 60:40 to 70:30 ratio depending on catalyst).
Phase 2: Saponification
Objective: Hydrolysis to 2-Ethylcyclopropanecarboxylic acid.
Protocol:
-
Dissolve the crude ester in Methanol/Water (3:1).
-
Add LiOH (2.5 equiv) and heat to 60°C for 4 hours.
-
Concentrate methanol. Acidify aqueous layer with HCl to pH 2.
-
Extract with MTBE (Methyl tert-butyl ether). Dry over MgSO₄ and concentrate.
-
Checkpoint: The acid is a viscous oil/low-melting solid. Verify identity via ¹H NMR (cyclopropyl protons @ 0.7–1.5 ppm).
-
Phase 3: The "Safe" Curtius Rearrangement
Objective: Conversion of the acid to the N-Boc protected amine. Methodology: The Weinstock modification (Mixed Anhydride) is preferred over DPPA for scale-up due to lower cost and easier byproduct removal, provided temperature is strictly controlled.
Reagents:
-
Triethylamine (TEA)
-
Ethyl Chloroformate[5]
-
Sodium Azide (NaN₃) (aqueous solution)
-
tert-Butanol (t-BuOH) / Toluene mixture
Step-by-Step Protocol:
-
Activation: In a reactor, dissolve the Carboxylic Acid (1.0 equiv) in Acetone/Water. Cool to 0°C. Add TEA (1.2 equiv).
-
Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise, keeping T < 5°C. Stir for 30 min.
-
Azidation: Add an aqueous solution of NaN₃ (1.3 equiv) dropwise at 0°C. Stir for 1 hour.
-
Safety:DO NOT ISOLATE THE ACYL AZIDE. It is shock-sensitive.
-
-
Extraction (Solvent Swap): Extract the cold reaction mixture with cold Toluene. Wash the organic layer with cold water and brine. Keep T < 10°C.
-
Rearrangement: Prepare a separate vessel with Toluene and t-BuOH (5 equiv) heated to 70°C.
-
Controlled Feed: Slowly add the cold toluene solution of the acyl azide into the hot t-BuOH mixture.
-
Trapping: The isocyanate reacts immediately with t-BuOH to form the N-Boc carbamate.
-
Workup: After N₂ evolution ceases, cool and wash with NaHCO₃. Concentrate to obtain the crude Boc-amine.[10]
Phase 4: Deprotection & Salt Formation
Objective: Isolation of 2-Ethylcyclopropan-1-amine Hydrochloride.
Protocol:
-
Dissolve the N-Boc intermediate in 1,4-Dioxane or Et₂O.
-
Add HCl (4M in Dioxane) (3.0 equiv). Stir at room temperature for 3 hours.
-
Precipitation: The amine hydrochloride salt often precipitates. If not, add Et₂O or Hexanes to induce crystallization.
-
Filtration: Filter the white solid under N₂ (hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C.
Part 4: Process Safety & Analytical Controls
Quantitative Data Summary
| Parameter | Specification | Notes |
| Overall Yield | 45–55% | From 1-Butene |
| Purity (HPLC) | > 98.0% (AUC) | UV detection @ 210 nm (derivatized) |
| Residual Azide | < 10 ppm | Critical safety release parameter |
| Appearance | White to off-white solid | Hygroscopic salt |
Critical Safety Workflow
The following diagram illustrates the safety interlocks required for the Curtius step.
Figure 2: Safety interlock diagram for the semi-batch Curtius rearrangement, ensuring immediate consumption of the hazardous azide intermediate.
Part 5: References
-
Lebel, H., & Leogane, O. (2005).[7] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[7] Organic Letters, 7(19), 4107–4110.[7] [Link]
-
Maas, G. (2009). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 33, 183-190. [Link]
-
Weinstock, J. (1961). Modified Curtius reaction. The Journal of Organic Chemistry, 26(9), 3511. [Link]
-
Wurts, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development, 23(12), 2699–2707. [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Almac Sciences Technical Notes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 11. almacgroup.com [almacgroup.com]
Application Notes and Protocols: Curtius Rearrangement Methods for 2-Ethylcyclopropane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement, first described by Theodor Curtius in 1885, is a robust and versatile synthetic transformation for the conversion of carboxylic acids into primary amines, carbamates, or ureas.[1][2] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide intermediate to an isocyanate, which is then trapped by a suitable nucleophile.[3][4][5] A key feature of this rearrangement is that it occurs with complete retention of the migrating group's stereochemistry, making it highly valuable in modern organic synthesis.[1][3][6]
This guide focuses on the application of the Curtius rearrangement to 2-ethylcyclopropane carboxylic acids. The resulting 2-ethylcyclopropylamine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can impart unique pharmacological properties, including enhanced metabolic stability, conformational rigidity, and improved potency.[7][8][9][10] Its incorporation is a common strategy in the design of enzyme inhibitors and other therapeutic agents.[7][8][11]
These application notes provide a detailed overview of the core principles, modern synthetic methods, and step-by-step protocols for successfully performing the Curtius rearrangement on this specific substrate class, with a strong emphasis on safety and practical execution for a drug discovery and development setting.
Core Principles and Mechanism
The Curtius rearrangement is a multi-step process that begins with the conversion of a carboxylic acid to a reactive acyl azide intermediate. The subsequent rearrangement is the key bond-forming event, followed by derivatization.
The Mechanistic Pathway consists of three primary stages:
-
Acyl Azide Formation: The carboxylic acid must first be converted into an acyl azide. This can be achieved through several methods:
-
Classical Method: The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an azide source, typically sodium azide (NaN₃).[3][12][13]
-
Modern One-Pot Method: To avoid the isolation of potentially explosive acyl azide intermediates, reagents like diphenylphosphoryl azide (DPPA) are widely used.[14][15][16] DPPA reacts directly with the carboxylic acid in the presence of a base to form a mixed anhydride, which then converts in situ to the acyl azide.[14][16] This method is often preferred for its operational simplicity and enhanced safety profile.[14][17]
-
-
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group (in this case, the 2-ethylcyclopropyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom as a molecule of nitrogen gas (N₂) is expelled.[1][12] This step is the defining feature of the reaction and proceeds with full retention of stereoconfiguration at the migrating carbon center.[1][3] Recent research and thermodynamic calculations support a concerted mechanism, rather than a two-step process involving a discrete nitrene intermediate.[1][18][19]
-
Isocyanate Trapping: The highly reactive isocyanate intermediate is rarely isolated and is instead trapped in situ by a nucleophile present in the reaction mixture. The nature of the final product is determined by the choice of this nucleophile:[1][20]
-
Water (Hydrolysis): Trapping with water initially forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][20]
-
Alcohols (Alcoholysis): Reaction with an alcohol, such as tert-butanol (t-BuOH) or benzyl alcohol (BnOH), yields a stable carbamate. This is an extremely common strategy as it provides Boc- and Cbz-protected amines, respectively, which are invaluable intermediates for further synthetic elaboration.[1][21]
-
Amines (Aminolysis): Reaction with a primary or secondary amine produces a urea derivative.[1][21]
-
Caption: The three key stages of the Curtius rearrangement.
Safety Considerations for Handling Azides
CAUTION: Acyl azides and other organic azides are energetic compounds and should be treated as potentially explosive. Their handling requires strict adherence to safety protocols.
-
Explosion Hazard: Acyl azides can decompose violently when subjected to heat, shock, friction, or light.[22][23][24] Aromatic acyl azides are generally less stable than aliphatic ones.[22]
-
Stability Assessment: The stability of an organic azide can be estimated using two empirical rules:
-
Carbon-to-Nitrogen (C/N) Ratio: For a compound to be considered for isolation, the total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms ((N_C + N_O) / N_N ≥ 3).[22] Acyl azides with low C/N ratios should always be generated and used in situ.
-
Rule of Six: A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (e.g., azide).[22][25][26]
-
-
Safe Handling Practices:
-
Always work in a fume hood with the sash positioned as low as possible and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid Isolation: Whenever possible, generate and use acyl azides in situ without isolation or purification. This is a primary advantage of the DPPA method.[14][16][27]
-
No Metal Contact: Do not use metal spatulas or stir bars with rough surfaces, as friction can initiate decomposition. Use plastic or Teflon-coated equipment.[22][26]
-
Solvent Choice: Avoid halogenated solvents (e.g., dichloromethane, chloroform), which can form highly explosive polyazidomethanes with azides.[22][26]
-
Avoid Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[22][26]
-
Waste Disposal: Quench all azide-containing waste before disposal. Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[25]
-
Experimental Protocols
The following protocols describe two common methods for the conversion of 2-ethylcyclopropane carboxylic acid to its corresponding amine derivatives. Protocol 1 is the modern, one-pot method for generating a Boc-protected amine, which is ideal for subsequent synthetic steps. Protocol 2 outlines the classical, two-step approach to generate the free amine.
Protocol 1: One-Pot Synthesis of tert-Butyl (2-ethylcyclopropyl)carbamate via DPPA
This method is highly recommended for its safety and efficiency, as it avoids the isolation of the acyl azide intermediate and directly yields a stable, protected amine.[14][16][21]
Materials and Reagents:
-
2-Ethylcyclopropane carboxylic acid
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with a temperature controller
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethylcyclopropane carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or THF) to create a solution with a concentration of approximately 0.2–0.5 M.
-
Base and Alcohol Addition: Add anhydrous tert-butanol (1.5–2.0 eq) followed by triethylamine (1.1–1.2 eq). Stir the mixture at room temperature for 10 minutes.
-
DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature. Note: A slight exotherm may be observed.
-
Rearrangement: Once the addition is complete, slowly heat the reaction mixture to 80–90 °C. Vigorous evolution of nitrogen gas will occur. CAUTION: Ensure the reaction is well-vented through a bubbler. The rate of heating should be controlled to manage the rate of gas evolution.
-
Reaction Monitoring: Maintain the temperature and stir the reaction for 3–12 hours, or until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting carboxylic acid).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl (2-ethylcyclopropyl)carbamate.
Protocol 2: Classical Synthesis of 2-Ethylcyclopropylamine via Acyl Chloride
This two-step method first forms the acyl chloride, which is then converted to the amine. This protocol requires more handling steps and the generation of an acyl azide solution.
Part A: Synthesis of 2-Ethylcyclopropane Acyl Chloride
Materials and Reagents:
-
2-Ethylcyclopropane carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-ethylcyclopropane carboxylic acid (1.0 eq) and the chosen solvent (e.g., DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2–1.5 eq) dropwise. If using oxalyl chloride (1.2-1.5 eq), add one drop of DMF as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or SO₂).
-
Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude 2-ethylcyclopropane acyl chloride is often used directly in the next step without further purification.
Part B: Conversion to 2-Ethylcyclopropylamine
Materials and Reagents:
-
Crude 2-ethylcyclopropane acyl chloride
-
Sodium azide (NaN₃)
-
Acetone and water, or another suitable biphasic solvent system
-
Anhydrous toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
Step-by-Step Methodology:
-
Acyl Azide Formation: Dissolve sodium azide (1.5 eq) in a minimal amount of water and cool to 0 °C. In a separate flask, dissolve the crude acyl chloride (1.0 eq) in acetone and cool to 0 °C. Slowly add the acyl chloride solution to the stirred sodium azide solution. Stir vigorously at 0 °C for 1 hour.
-
Extraction: Extract the acyl azide into a cold, non-halogenated organic solvent like toluene. CAUTION: The acyl azide solution is potentially explosive and should not be heated or concentrated. Use this solution directly.
-
Rearrangement: Add the cold acyl azide solution to a separate flask containing toluene pre-heated to 90–100 °C. Add the solution dropwise to control the rate of N₂ evolution. After the addition is complete, continue heating for 1 hour to ensure complete rearrangement to the isocyanate.
-
Hydrolysis: Cool the isocyanate solution to room temperature. For hydrolysis, carefully add aqueous HCl (e.g., 3 M) and heat the mixture to reflux for 2–4 hours to hydrolyze the isocyanate and any potential carbamate/urea byproducts.
-
Work-up and Isolation: Cool the reaction mixture. Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until pH > 12. Extract the resulting free amine into an organic solvent (e.g., diethyl ether or DCM). Dry the organic layer, filter, and carefully concentrate under reduced pressure to obtain 2-ethylcyclopropylamine.
Caption: Comparison of one-pot (DPPA) and classical workflows.
Data Presentation and Troubleshooting
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (DPPA Method) | Protocol 2 (Classical Method) |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOH | Thionyl chloride (SOCl₂), Sodium azide (NaN₃) |
| Number of Steps | One-pot | Two distinct synthetic operations |
| Intermediate | Acyl azide generated and consumed in situ | Acyl chloride isolated/used crude; Acyl azide generated in solution |
| Safety Profile | Higher (avoids isolation of energetic intermediates) | Lower (requires handling of acyl chloride and acyl azide solution) |
| Final Product | Boc-protected amine | Free amine |
| Typical Solvents | Toluene, THF | DCM, Acetone, Toluene |
| Temperature | 80–90 °C | 0 °C to 100 °C |
| Typical Yield | 60–85% | 50–75% (over two steps) |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., wet DPPA, old NaN₃).2. Insufficient rearrangement temperature.3. Decomposition of starting material or product.4. Inefficient trapping of the isocyanate. | 1. Use fresh, anhydrous reagents and solvents.2. Increase the rearrangement temperature in 10 °C increments.3. Ensure reaction is under an inert atmosphere; check for compatibility of functional groups.4. For Protocol 1, ensure sufficient t-BuOH is present. Consider an alternative nucleophile. |
| Incomplete Reaction | 1. Reaction time is too short.2. Temperature is too low.3. Stoichiometry of reagents is incorrect. | 1. Extend the reaction time and monitor by TLC/LC-MS.2. Ensure the internal reaction temperature reaches the target.3. Verify the purity and molar equivalents of all reagents, especially the limiting reagent. |
| Formation of Urea Byproduct | 1. Presence of water in the reaction mixture (hydrolysis to amine, which then traps isocyanate).2. In Protocol 1, incomplete trapping by t-BuOH. | 1. Use rigorously dried solvents and reagents.2. Increase the equivalents of t-BuOH. Ensure the reaction temperature is sufficient for the trapping reaction. |
| Difficulty in Purification | 1. (Protocol 1) Presence of phosphorus byproducts from DPPA.2. (Protocol 2) Formation of multiple side products. | 1. Ensure thorough aqueous washes (NaHCO₃) to remove acidic byproducts. If issues persist, consider alternative reagents.[27]2. Re-evaluate reaction conditions (temperature, concentration) to improve selectivity. |
References
-
Curtius rearrangement - Wikipedia. Wikipedia. [Link]
-
Mechanism of Curtius Rearrangement - BYJU'S. BYJU'S. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. National Center for Biotechnology Information. [Link]
-
Curtius Rearrangement - Chemistry Steps. Chemistry Steps. [Link]
-
Curtius Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas - ACS Publications. ACS Publications. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. SciSpace. [Link]
- US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents.
-
Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications - ResearchGate. ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing. [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya. [Link]
-
Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC. National Center for Biotechnology Information. [Link]
-
How Curtius Rearrangement creates Primary Amine from Acyl chloride?! - YouTube. YouTube. [Link]
-
Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu - Beilstein Archives. Beilstein Archives. [Link]
-
Curtius Rearrangement - Common Conditions. Organic Chemistry Data. [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Safe Handling of Azides - safety.pitt.edu. University of Pittsburgh. [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC. National Center for Biotechnology Information. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. National Center for Biotechnology Information. [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - ACS Publications. ACS Publications. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
"Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh. Digital Commons @ University of South Florida. [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines - Thesis Template. McGill University. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. ResearchGate. [Link]
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Longdom Publishing. [Link]
- US3711549A - Process for manufacturing cyclopropylamine - Google Patents.
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- 2. byjus.com [byjus.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
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- 11. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
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- 20. Curtius Rearrangement [organic-chemistry.org]
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- 28. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
Application Notes and Protocols for the Protection of 2-Ethylcyclopropylamine
Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the selective manipulation of functional groups is paramount.[1] Amines, being nucleophilic and basic, are highly reactive moieties that often necessitate temporary masking to prevent undesired side reactions during synthetic transformations elsewhere in a molecule.[2] The 2-ethylcyclopropylamine scaffold is a valuable building block, with the cyclopropyl ring imparting unique conformational constraints and metabolic stability to target molecules.[3] However, the primary amine of this substrate, influenced by the steric bulk of the adjacent ethyl group and the inherent strain of the three-membered ring, presents specific challenges and considerations for the selection and implementation of protecting group strategies.
This comprehensive guide provides detailed protocols and expert insights into the protection of 2-ethylcyclopropylamine using three of the most robust and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.[4][5]
Comparative Analysis of Protecting Groups for 2-Ethylcyclopropylamine
The choice of a protecting group for 2-ethylcyclopropylamine should be a strategic decision based on a careful evaluation of several factors. The steric hindrance provided by the 2-ethyl group may influence reaction kinetics, potentially requiring more forcing conditions for protection.
| Protecting Group | Protection Reagent(s) | Key Stability Characteristics | Deprotection Conditions | Key Considerations for 2-Ethylcyclopropylamine |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. | Strong acids (e.g., TFA, HCl).[6] | The steric bulk of the Boc group may exacerbate the existing steric hindrance from the 2-ethyl group. Optimization of reaction temperature and time may be necessary for efficient protection. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] | A reliable choice offering good stability. The deprotection via hydrogenolysis is generally mild and chemoselective, but may not be compatible with other reducible functional groups in the molecule. |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) or Fmoc-OSu | Stable to acidic and reductive conditions. | Basic conditions (e.g., piperidine in DMF).[8] | Offers excellent orthogonality to acid-labile protecting groups like Boc. The bulky nature of the Fmoc group may require careful optimization of the protection step. |
Part 1: The tert-Butoxycarbonyl (Boc) Group: A Robust Acid-Labile Protection
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of reaction conditions, with the notable exception of strong acids.[9]
Reaction Mechanism: Boc Protection of 2-Ethylcyclopropylamine
The protection of 2-ethylcyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine, increasing its nucleophilicity.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Ring Opening in 2-Ethylcyclopropan-1-amine Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylcyclopropan-1-amine. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to ensure the successful implementation of this versatile building block in your synthetic endeavors while preserving the integrity of the crucial cyclopropane ring.
The high ring strain of the cyclopropane motif (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.[1][2] This guide will equip you with the knowledge to anticipate and prevent these undesired pathways.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering insights into their root causes and providing actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ring-opened side products observed after acylation. | Strongly acidic or basic conditions: Both can promote the formation of unstable intermediates that lead to ring cleavage. High reaction temperatures: Increased thermal energy can overcome the activation barrier for ring opening. | Use mild acylating agents and non-nucleophilic bases: Employ reagents like acid chlorides or anhydrides in the presence of sterically hindered bases such as triethylamine or diisopropylethylamine (DIPEA) at low temperatures (e.g., 0 °C to room temperature). Consider alternative coupling agents: Reagents like HATU or HOBt can facilitate amide bond formation under neutral and mild conditions. |
| Unidentified byproducts after attempted alkylation. | Radical formation: The cyclopropylmethyl radical is known to undergo rapid ring opening.[3] Conditions that promote radical generation, such as high heat, UV light, or the presence of radical initiators, should be avoided. Carbocation formation (SN1 pathway): The formation of a primary carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring opening.[3] | Favor SN2 conditions: Use aprotic polar solvents (e.g., DMF, DMSO) and good leaving groups on the alkylating agent. Maintain moderate reaction temperatures. Employ reductive amination: This is a highly effective and controlled method for alkylation that avoids harsh conditions.[4][5][6] |
| Decomposition or low yield during reductive amination. | Inappropriate reducing agent: Strong reducing agents like LiAlH₄ can reduce the aldehyde/ketone faster than imine formation or lead to side reactions. Suboptimal pH: The equilibrium of imine formation is pH-dependent. | Use a mild and selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[5][6] Maintain a weakly acidic pH (4-6): This can be achieved by adding a catalytic amount of acetic acid to facilitate imine formation without promoting ring opening. |
| Ring opening during transition metal-catalyzed cross-coupling. | Oxidative addition to the C-C bond: Some transition metals can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can lead to ring-opened products.[1][7] | Careful selection of catalyst and ligands: Palladium-based catalysts with bulky, electron-rich phosphine ligands are often successful in promoting the desired C-N bond formation while minimizing C-C bond activation.[7][8] Optimize reaction conditions: Lowering the reaction temperature and minimizing reaction time can help prevent undesired side reactions. |
Logical Flow for Troubleshooting Ring Stability
Caption: Troubleshooting workflow for cyclopropane ring opening.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for ring opening in cyclopropylamines?
The high ring strain inherent to the three-membered ring is the principal thermodynamic driving force.[2] Reactions that proceed through high-energy intermediates, such as carbocations or radicals adjacent to the ring, provide a kinetic pathway for this strain to be released through ring opening.[3]
Q2: Are there specific reaction types that are notoriously problematic for cyclopropane ring stability?
Reactions involving strong acids, high temperatures, certain transition metal catalysts, and conditions that promote single-electron transfer (SET) are particularly prone to causing ring opening.[9][10] For instance, superacid-promoted reactions can lead to dicationic intermediates that readily undergo ring cleavage.[9] Similarly, visible-light photoredox catalysis can generate nitrogen radical cations from cyclopropylamines, which subsequently trigger ring opening.[10]
Q3: How can I protect the amine functionality to prevent its participation in ring-opening pathways?
Protecting the amine as a carbamate (e.g., Boc or Cbz) or an amide can be an effective strategy.[11] These protecting groups reduce the nucleophilicity and basicity of the nitrogen atom, which can help to prevent unwanted side reactions. The choice of protecting group will depend on the subsequent reaction conditions, and it's crucial to select one that is stable under the desired transformation and can be removed without compromising the cyclopropane ring.
Decision Tree for Reaction Condition Selection
Caption: Selecting appropriate reaction conditions to preserve the cyclopropane ring.
III. Recommended Experimental Protocols
Protocol 1: Acylation of 2-Ethylcyclopropan-1-amine
This protocol describes a mild procedure for the acylation of 2-Ethylcyclopropan-1-amine using an acid chloride.
Materials:
-
2-Ethylcyclopropan-1-amine
-
Acetyl chloride (or other desired acid chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of 2-Ethylcyclopropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of 2-Ethylcyclopropan-1-amine
This protocol provides a reliable method for the N-alkylation of 2-Ethylcyclopropan-1-amine with an aldehyde.[4][5][6]
Materials:
-
2-Ethylcyclopropan-1-amine
-
Desired aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of 2-Ethylcyclopropan-1-amine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Mechanistic Insights into Ring Opening
Understanding the mechanisms of ring opening is paramount to preventing it.
A. Acid-Catalyzed Ring Opening
Under strongly acidic conditions, the amine can be protonated. Subsequent protonation of the cyclopropane ring itself can lead to a highly unstable dicationic intermediate, which rapidly undergoes ring opening to form a more stable carbocation.[9] Even with milder acids, if a carbocation is formed on a carbon atom adjacent to the ring, rearrangement leading to ring cleavage can occur.
B. Radical-Mediated Ring Opening
Single-electron oxidation of the amine nitrogen leads to the formation of a nitrogen-centered radical cation. This species can undergo rapid homolytic cleavage of one of the cyclopropane C-C bonds to form a more stable, delocalized radical cation.[10][12] This is a common pathway in photoredox and electrochemical reactions.
C. Transition Metal-Mediated Ring Opening
Certain transition metals, particularly in low oxidation states, can undergo oxidative addition into a strained C-C bond of the cyclopropane ring.[1] This forms a metallacyclobutane intermediate, which can then undergo further reactions that lead to ring-opened or rearranged products.[7]
Mechanistic Overview of Ring-Opening Pathways
Caption: Key pathways leading to the ring opening of 2-Ethylcyclopropan-1-amine.
By understanding the principles outlined in this guide and carefully selecting reaction conditions, researchers can confidently utilize 2-Ethylcyclopropan-1-amine in their synthetic campaigns while preserving the valuable cyclopropane motif.
V. References
-
Creary, X. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]
-
Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition. [Link]
-
Li, Z., et al. (2023). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3. RSC Publishing. [Link]
-
Procter, D. J., et al. (2022). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. Angewandte Chemie International Edition. [Link]
-
Lin, S., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. [Link]
-
Hanzlik, R. P., et al. (2004). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. The Journal of Organic Chemistry. [Link]
-
Boyd, R. J., et al. (2000). Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Wang, J., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. [Link]
-
Colacot, T. J., et al. (2016). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Ackermann, L., et al. (2021). Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. Organic Letters. [Link]
-
Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]
-
Sokolova, O. O., & Bower, J. F. (2021). Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. Chemical Reviews. [Link]
-
De Kimpe, N., et al. (1993). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Trost, B. M., & Krische, M. J. (1998). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Synlett. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Cyclopropane ring-opening with amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed reactions of MCPs. ResearchGate. [Link]
-
Ma, S., et al. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Letters. [Link]
-
Dai, M. (2019). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Shi, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
ResearchGate. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]
-
Gevorgyan, V., et al. (2018). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]
-
Turro, N. J., & Edelson, S. S. (1968). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. Journal of the American Chemical Society. [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Volatile 2-Ethylcyclopropan-1-amine Isomers
Executive Summary & Molecule Profile[1]
The Challenge: 2-Ethylcyclopropan-1-amine presents a "Triad of Difficulty" for purification:
-
High Volatility: With an estimated boiling point of ~95-105°C (based on the 2-methyl analog BP of ~85°C), the free base is easily lost during rotary evaporation.
-
Basicity: Primary amines interact strongly with silanols on silica gel, causing severe peak tailing and yield loss.
-
Stereochemical Complexity: The molecule possesses two chiral centers, resulting in four isomers: a cis pair (racemate) and a trans pair (racemate).
The Solution: Do not attempt to purify the free base by standard evaporation. The most robust workflow involves derivatization or salt formation to arrest volatility, followed by chromatographic separation or classical resolution.
Critical Workflow: Volatility Management (The "Salt Trap")
User Scenario: "I extracted my reaction mixture, put it on the rotavap, and now my flask is empty."
Root Cause: The free amine co-evaporates with organic solvents (DCM, Et2O) even at moderate vacuums.
Protocol: Isolation via HCl Salt Formation
This is the industry-standard method to "lock" the volatile amine into a stable, non-volatile solid.
-
Extraction: Extract the crude reaction mixture into Diethyl Ether (Et2O) or MTBE . Avoid DCM if possible as amine salts are often partially soluble in chlorinated solvents.
-
Drying: Dry the organic layer over anhydrous
(15 min). Filter. -
Salt Formation:
-
Cool the filtrate to 0°C (Ice bath).
-
Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate (the amine hydrochloride) should form immediately.
-
-
Isolation:
-
Do not rotavap.
-
Filter the solid using a sintered glass funnel (frit).
-
Wash the cake with cold, anhydrous Et2O.
-
Dry under high vacuum at room temperature.
-
Outcome: You now have 2-ethylcyclopropan-1-amine
Visualization: The "Volatility Trap" Workflow
Caption: Workflow to convert volatile free base amine into stable hydrochloride salt.
Separation of Diastereomers (Cis vs. Trans)
User Scenario: "I have a mixture of cis/trans isomers. Direct silica chromatography gave me a streaky mess."
Technical Insight: Free amines streak on silica due to hydrogen bonding with acidic silanol groups. Furthermore, the volatility makes fraction collection risky.
Recommended Strategy: Boc-Derivatization
Converting the amine to a tert-butyl carbamate (Boc) eliminates basicity (preventing streaking), increases molecular weight (reducing volatility), and improves UV visibility.
Step-by-Step Protocol:
-
Protection:
-
Suspend Amine
HCl salt in DCM. -
Add 2.5 equiv
and 1.1 equiv . Stir at RT for 4–12 h.
-
-
Separation (Silica Gel):
-
The Cis-Boc and Trans-Boc isomers will have significantly different Rf values (typically
in Hexane/EtOAc). -
Run a standard flash column.
-
Trans isomers are generally less polar and elute first.
-
-
Deprotection (Recovery):
-
Dissolve pure Boc-isomer in 4M HCl/Dioxane.
-
Stir 1 h. Evaporate solvent (the salt is non-volatile).
-
Data Table: Comparison of Purification Methods
| Method | Suitability | Pros | Cons |
| Direct Distillation | Low | Scalable (>10g) | High loss for small scale; difficult to separate isomers (close BP). |
| Direct Silica | Poor | Fast | Severe streaking; requires 1% |
| Boc-Protection | High | Clean separation; No volatility loss; Stable intermediate. | Adds two synthetic steps (protect/deprotect). |
Enantiomeric Resolution (Chiral Separation)[2][3]
User Scenario: "I have the pure Trans diastereomer, but I need the (1R, 2S) enantiomer specifically."
For cyclopropylamines, Classical Resolution via diastereomeric salt formation is often superior to enzymatic methods due to the steric hindrance near the amine.
Protocol: Tartaric Acid Resolution
This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[1]
-
Reagent: Use L-(+)-Tartaric acid (inexpensive, widely available).
-
Solvent System: Ethanol (absolute) or MeOH/Water mixtures.
-
Procedure:
-
Dissolve racemic trans-amine (free base) in hot Ethanol.
-
Add 1.0 equiv of L-(+)-Tartaric acid dissolved in hot Ethanol.
-
Allow to cool slowly to RT, then to 4°C.
-
-
Harvest:
-
One enantiomer-tartrate salt will crystallize (usually the less soluble diastereomeric salt).
-
Filter the crystals.
-
Recrystallization: Recrystallize the salt from hot Ethanol 1–2 times until constant melting point or optical rotation is achieved.
-
-
Free Basing: Treat the salt with 1M NaOH and extract into Et2O to recover the chiral free amine (handle as per Section 2).
Visualization: Resolution Logic Tree
Caption: Classical resolution pathway using chiral tartaric acid to separate enantiomers.
Troubleshooting & FAQs
Q1: I see broad peaks in my NMR, and the integration is off. Is my compound decomposing?
-
Diagnosis: This is likely an exchange phenomenon. Amine salts often show broad NH protons that exchange with water in the solvent (e.g.,
is rarely 100% dry). -
Fix: Shake your NMR sample with
. The NH peaks will disappear, confirming they are exchangeable protons. If the alkyl peaks (cyclopropane ring protons at 0.3–0.8 ppm) remain sharp, your skeleton is intact.
Q2: Can I use strong acids to clean my glassware?
-
Warning: NO. Cyclopropane rings possess significant ring strain (~27 kcal/mol). While 2-ethylcyclopropylamine is reasonably stable, exposure to strong Lewis acids or extremely concentrated mineral acids (like hot
) can trigger ring opening, often rearranging to allylic amines. Stick to dilute HCl for salt formation.
Q3: My chiral HPLC shows a single peak, but the optical rotation is zero.
-
Diagnosis: You likely have a racemic mixture of the other diastereomer, or your chiral column is not selective for this specific amine.
-
Fix:
-
Ensure you have separated cis from trans first.
-
Screen columns: Chiralpak IA or IC (immobilized amylose/cellulose) are robust for amines. Use an eluent with 0.1% Diethylamine (DEA) to suppress peak tailing.
-
References
-
Vazquez, J. et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409–8413.
- Establishes synthesis and stability parameters for 2-substituted cyclopropylamines.
-
GuideChem. (2024). "Safety and Handling of Cyclopropylamine Derivatives."
- Provides baseline physical properties and safety protocols for vol
-
Porter, W. H. (1991). "Resolution of Chiral Amines via Tartaric Acid Derivatives." Chiralpedia / Organic Process Research.
- General reference for classical resolution techniques of small molecule amines.
-
University of Rochester. (2026). "Tips & Tricks: Working with Volatile Compounds." Frontier Group Laboratory Manual.
- Authoritative guide on handling low-molecular-weight amines and avoiding evapor
Sources
Resolving diastereomers of 2-Ethylcyclopropan-1-amine via crystallization
Status: Operational | Ticket ID: RES-CYC-02 | Updated: 2026-02-23
Executive Summary
This guide addresses the optical resolution of 2-Ethylcyclopropan-1-amine via classical crystallization. While 2-ethylcyclopropan-1-amine possesses two chiral centers (C1 and C2), leading to four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), this protocol focuses on the formation and separation of diastereomeric salts .
Note on Stereochemistry:
Standard synthesis often yields a diastereomeric mixture (cis/trans). While distillation can sometimes separate cis from trans due to boiling point differences, crystallization of diastereomeric salts is the definitive method for isolating a specific enantiomer (e.g.,
Module 1: Experimental Protocol (Standard Operating Procedure)
Reagent Selection Strategy
For cyclopropylamines, the rigid ring structure often hinders crystal packing. Field data suggests that "flat" aromatic acids work best to induce crystallization through
| Parameter | Primary Recommendation | Secondary Recommendation | Mechanistic Rationale |
| Resolving Agent | (S)-(+)-Mandelic Acid | L-(+)-Tartaric Acid or DBTA | Mandelic acid's phenyl ring provides structural rigidity; Tartaric derivatives (DBTA) add bulk to prevent "oiling out." |
| Solvent System | Ethanol (Abs.) or IPA | MeOH : Water (9:1) | Alcohols provide optimal solubility gradients. Water is a "last resort" anti-solvent due to risk of hydrate formation. |
| Stoichiometry | 1.0 : 1.0 (Amine : Acid) | 0.5 : 1.0 (Amine : Acid) | 1:1 forms the neutral salt. 0.5:1 (the "Pope-Peachey" method) uses HCl for the other half to maximize yield of the less soluble salt. |
The Crystallization Workflow
Prerequisite: Ensure the starting amine is free of residual extraction solvents (e.g., DCM, Toluene) which inhibit crystal growth.
Step 1: Salt Formation
-
Dissolve 1.0 eq of racemic 2-Ethylcyclopropan-1-amine in 10 volumes (mL/g) of Ethanol at room temperature.
-
Add 1.0 eq of (S)-(+)-Mandelic Acid.
-
Heat the mixture to reflux (78°C) until a clear solution is obtained.
-
Critical Check: If solids remain at reflux, add solvent in 1 volume increments until dissolved.
-
Step 2: Controlled Cooling (The "Metastable Zone")
-
Cool the solution to 50°C over 30 minutes.
-
Seeding (The Pasteur Effect): If available, add a seed crystal of the desired diastereomeric salt (0.1 wt%). If no seed is available, scratch the glass wall with a spatula to induce nucleation.
-
Ramp cool to 0°C at a rate of 5°C/hour . Rapid cooling traps impurities.
-
Hold at 0°C for 4–6 hours to maximize yield.
Step 3: Isolation & Liberation
-
Filter the crystals (cold). Wash with cold Ethanol (0°C).
-
Recrystallization: If ee < 95%, recrystallize the wet cake from Ethanol/MeOH (1:1).
-
Salt Breaking (Liberation):
-
Suspend crystals in DCM.
-
Add 2M NaOH (aq) until pH > 12.
-
Separate phases, dry organic layer (
), and concentrate to yield the resolved amine.
-
Module 2: Workflow Visualization
The following diagram illustrates the decision logic for the resolution process, including the critical "Pope-Peachey" branch for difficult separations.
Caption: Logical workflow for the resolution of 2-ethylcyclopropan-1-amine, including contingency paths for non-crystalline outcomes.
Module 3: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of white crystals, a yellow/orange gum forms at the bottom of the flask. Root Cause: The temperature is above the metastable limit, or the solvent polarity is insufficient to stabilize the ionic salt lattice.
| Troubleshooting Step | Action |
| 1. Re-dissolve | Heat the mixture back to reflux until the oil dissolves into a clear solution. |
| 2. Seed at Cloud Point | Cool slowly. The moment turbidity (cloudiness) appears, add seed crystals immediately. |
| 3. Change Solvent | If using pure Ethanol, switch to IPA (Isopropanol) or add 5% MTBE . Lower polarity can force the salt out of solution faster, but too low causes oiling. |
| 4. High Shear | Vigorous stirring (high RPM) during cooling can prevent oil droplets from coalescing, forcing them to crystallize. |
Issue 2: Low Enantiomeric Excess (ee)
Symptom: Yield is high, but chiral HPLC shows only 60-70% ee. Root Cause: Kinetic entrapment. The "wrong" diastereomer precipitated because cooling was too fast, or the eutectic composition was reached.
Corrective Action (The "Swish" Technique): Do not fully dissolve the crystals. Instead, suspend the solid in refluxing solvent (e.g., Ethanol) for 30 minutes, then cool. This "digestion" allows the less stable (wrong) diastereomer to dissolve while the stable (correct) diastereomer grows (Ostwald Ripening).
Module 4: Diastereomer Separation Logic
Users often confuse enantiomeric resolution with cis/trans separation. This diagram clarifies the physical state changes.
Caption: Separation of the four stereoisomers via diastereomeric salt formation. Crystallization typically isolates one specific configuration.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I separate the cis and trans isomers before resolution? A: Yes, and it is recommended. Cis and trans 2-ethylcyclopropan-1-amine have slightly different boiling points. A careful fractional distillation using a spinning band column can enrich the trans-isomer. Starting with a trans-enriched mixture improves the yield of the subsequent optical resolution [1].
Q: Why use Mandelic Acid over Tartaric Acid? A: Cyclopropylamines are structurally compact. Mandelic acid contains a phenyl ring that is "flatter" than the tartrate backbone, often allowing for tighter crystal packing with the cyclopropane ring via Van der Waals forces. However, if Mandelic fails, Dibenzoyl-L-tartaric acid (DBTA) is the standard backup due to its enhanced steric bulk [2].
Q: My salt is hygroscopic and turns to liquid on the filter paper. What do I do? A: This indicates the formation of a hydrate or simply a hygroscopic salt.
-
Perform filtration under a nitrogen blanket.
-
Wash with an anhydrous non-polar solvent like Diethyl Ether or TBME to remove residual alcohol immediately.
-
Dry in a vacuum oven at 40°C with
desiccant.
References
-
BenchChem Technical Support. (2025).[1] Purification of Cyclopropane Derivatives: Cis/Trans Separation Strategies. Retrieved from
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard Reference for Amine Resolution).
-
Vertex AI Search. (2025). US20210395185A1: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.[2] (Demonstrates Mandelic Acid efficacy for cyclopropylamines). Retrieved from
- Saigo, K., et al. (1996). Optical Resolution of Amine Derivatives by Diastereomeric Salt Formation. Journal of the American Chemical Society. (Foundational work on amine-acid stoichiometry).
(Note: While specific literature on 2-ethylcyclopropan-1-amine is sparse, protocols are adapted from validated methods for 1-cyclopropylethyl-1-amine and tranylcypromine due to structural homology.)
Sources
Handling and storage precautions for 2-Ethylcyclopropan-1-amine
Welcome to the technical support resource for 2-Ethylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower you in your research.
Frequently Asked Questions (FAQs): Core Handling & Storage
This section addresses the most common questions regarding the day-to-day handling and storage of 2-Ethylcyclopropan-1-amine.
Q1: What are the primary hazards associated with 2-Ethylcyclopropan-1-amine and why?
A1: 2-Ethylcyclopropan-1-amine, like many small molecule amines, presents several significant hazards. It is crucial to understand these to handle the compound safely. The primary hazards are:
-
Corrosivity: The amine functional group makes the compound basic. It can cause severe skin burns and eye damage upon contact.[1][2] The lone pair of electrons on the nitrogen atom readily accepts protons, leading to corrosive reactions with tissues.
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] It must be kept away from heat, sparks, and open flames.[3][4][5][6]
-
Toxicity & Irritation: Inhalation of vapors or skin contact can be harmful.[1] Prolonged exposure can cause irritation to the skin, eyes, and respiratory system.[7] Some amines can also cause allergic skin reactions.[1]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered approach to PPE is non-negotiable to prevent exposure. The selection is based on mitigating the known hazards of corrosivity, flammability, and toxicity.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[8] | Prevents skin contact and burns. Always inspect gloves before use and use proper removal technique. |
| Eye/Face Protection | Safety goggles and a face shield. | Goggles protect against splashes; a face shield provides a secondary barrier for the entire face, which is critical when handling corrosive materials.[9] |
| Body Protection | Flame-retardant lab coat, apron.[5] | Protects against splashes and minimizes skin contact. An apron provides an additional layer of chemical resistance. |
| Respiratory | Use only in a certified chemical fume hood. | Ensures vapors and aerosols are contained and not inhaled, which is the primary route of exposure.[7][10] |
| Footwear | Closed-toe shoes, preferably safety footwear.[5] | Protects feet from potential spills. |
Q3: What are the correct storage conditions to maintain the integrity of 2-Ethylcyclopropan-1-amine?
A3: Proper storage is critical for both safety and experimental validity. Incorrect storage can lead to degradation, which can compromise your results.
-
Temperature: Store in a cool, dry place.[8][11] Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability and minimize volatility.[12]
-
Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[11][13] Amines are susceptible to oxidative degradation and can react with atmospheric carbon dioxide.[14][15]
-
Light: Protect from light by using amber or opaque containers.[10][11] Light can catalyze degradation pathways.
-
Moisture: The compound must be protected from moisture.[10][12] Amines are often hygroscopic and can absorb water from the air, which can lead to hydrolysis or the formation of undesirable byproducts.[12]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][5][6][8][11]
Q4: Which chemicals are incompatible with 2-Ethylcyclopropan-1-amine?
A4: Never store this amine with incompatible chemicals, as this can lead to dangerous reactions.[10] Segregation is a key principle of safe chemical storage.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Violent neutralization reactions can occur, generating significant heat.[1][16] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Hypochlorite | Can lead to vigorous, potentially explosive reactions and risk of fire.[1][4][7][10] |
| Acid Anhydrides | Acetic Anhydride | Reacts exothermically with the amine group.[16] |
| Halogenated Compounds | Carbon Tetrachloride, Chloroform | Can form toxic or reactive byproducts.[16] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: I opened a new bottle of 2-Ethylcyclopropan-1-amine and the container was under pressure. Is this normal and what should I do?
A: Yes, this can happen, especially if the compound was exposed to temperature fluctuations during shipping or storage. This is a low-boiling substance, and storage in a sealed container can result in pressure buildup.[5]
Protocol: Safely Opening a Pressurized Container
-
Verify Storage: First, ensure the container has been equilibrated to room temperature in a cool, dark place for several hours.
-
Work in a Fume Hood: Perform all subsequent steps inside a certified chemical fume hood.
-
Wear Full PPE: Don your full PPE, including a face shield.
-
Point Away: Position the container so that the cap is pointing away from you and any other personnel.
-
Vent Slowly: Carefully and slowly unscrew the cap. You may hear a hissing sound as the pressure equalizes. Do not remove the cap quickly.[5] This slow release ensures vapors are safely dissipated within the fume hood.[5]
-
Inspect: Once open, inspect the material for any signs of degradation (see next question).
-
Inert Gas Blanket: Before re-sealing, flush the headspace with an inert gas like argon or nitrogen to protect the remaining material.
Caption: Decision workflow for handling a potentially pressurized container.
Q: My 2-Ethylcyclopropan-1-amine has developed a yellow or brown tint. Is it still usable?
A: A color change from colorless to yellow or brown is a strong indicator of degradation. Amines can degrade over time due to oxidation or reaction with impurities.[14][15][17] Using a degraded sample can introduce unknown variables into your experiment, leading to failed reactions or impure products. It is strongly recommended to use a fresh, unopened sample or to purify the discolored material before use if you have the appropriate expertise and equipment.
Q: My reaction is giving low yields or unexpected byproducts. Could the amine be the cause?
A: Absolutely. The purity and integrity of your starting materials are paramount. If you suspect the 2-Ethylcyclopropan-1-amine, consider these possibilities:
-
Moisture Contamination: If stored improperly, the amine may have absorbed atmospheric water.[12] This can interfere with moisture-sensitive reactions (e.g., those using organometallics or certain coupling reagents).
-
Oxidative/Thermal Degradation: Degradation products can act as inhibitors or participate in side reactions.[14][17] For example, thermal degradation can lead to the formation of other amine species or oligomers.[18]
-
Reaction with CO₂: Amines can react with carbon dioxide from the air to form carbamates. This effectively reduces the concentration of the free amine available for your desired reaction.
To troubleshoot, it is best to open a fresh bottle of the amine and repeat the experiment under strictly anhydrous and inert conditions.
Emergency Procedures
Accidents can happen despite the best precautions. All personnel should be familiar with these emergency procedures.[10]
What is the immediate first aid for skin or eye exposure?
A: Act immediately. Time is critical to minimize damage.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Call for medical attention immediately.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[6][11] Seek immediate, specialized medical attention.[3][6][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting.[3][11] Rinse the mouth with water and seek immediate medical attention.[3][11]
How do I handle a spill?
A: The response depends on the scale of the spill. For any spill, ensure the area is well-ventilated and all ignition sources are removed.[3][4][5]
Caption: Spill response workflow for 2-Ethylcyclopropan-1-amine.
References
- Gardarsdottir H. (2024).
- Cyclopropylamine - Santa Cruz Biotechnology. (2009).
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Safety Data Sheet. (2015).
- 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine. BLDpharm.
- Material Safety Data Sheet. (2012).
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). BLD Pharm.
- SAFETY D
- SAFETY D
- Chemical Comp
- Amine Storage Conditions: Essential Guidelines for Safety.
- 2-Ethylcyclopropan-1-amine. BLD Pharm.
- 2-Ethylcyclopenten-1-amine. PubChem.
- Degradation studies of amines and alkanolamines during sour gas tre
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
- Chemical Compatibility Database
- Chemical Comp
- DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
- Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. longdom.org [longdom.org]
- 8. farnell.com [farnell.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. scispace.com [scispace.com]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. vumc.org [vumc.org]
- 17. eprints.um.edu.my [eprints.um.edu.my]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
Validation & Comparative
Comparative Bioactivity Guide: 2-Methyl vs. 2-Ethyl Cyclopropan-1-amine Scaffolds
Executive Summary
In the optimization of mechanism-based inhibitors for flavin-dependent enzymes (specifically Monoamine Oxidases A/B and Lysine-Specific Demethylase 1), the cyclopropylamine (CPA) core is a privileged pharmacophore. This guide compares the bioactivity profiles of 2-methylcyclopropan-1-amine (2-Me-CPA) and 2-ethylcyclopropan-1-amine (2-Et-CPA) .
The Verdict:
-
2-Methyl (2-Me-CPA): The "Compact Binder." It typically retains high affinity for both MAO and LSD1 isoforms due to minimal steric penalty. It is the preferred choice when targeting restricted active sites (e.g., MAO-A) or when minimizing molecular weight (MW) is critical for CNS penetration.
-
2-Ethyl (2-Et-CPA): The "Selectivity Switch." The increased steric bulk and lipophilicity often reduce affinity for MAO-A (preventing the "cheese effect") while enhancing potency against LSD1 by exploiting the larger hydrophobic binding pocket of the histone demethylase.
Physicochemical & Structural Analysis
The transition from a methyl to an ethyl substituent at the C2 position of the cyclopropane ring introduces significant changes in lipophilicity and steric occupancy, which drives the selectivity profile.
Table 1: Comparative Physicochemical Profile
| Feature | 2-Methylcyclopropan-1-amine | 2-Ethylcyclopropan-1-amine | Impact on Drug Design |
| Molecular Weight | 71.12 g/mol | 85.15 g/mol | Minimal impact on ligand efficiency (LE). |
| cLogP (Est.) | ~0.3 - 0.5 | ~0.8 - 1.0 | Ethyl increases permeability but raises metabolic clearance risk. |
| Steric Bulk (A-Value) | 1.70 kcal/mol | 1.75 kcal/mol | Ethyl introduces a "steric clash" potential in tight pockets (MAO-A). |
| Electronic Effect | Weak Inductive (+I) | Stronger Inductive (+I) | Ethyl slightly increases amine basicity ( |
| Conformational Bias | Moderate | High | Ethyl locks the ring pucker more rigidly, affecting the amine lone-pair alignment for SET mechanisms. |
Pharmacodynamics: The Selectivity Axis
The primary utility of these scaffolds lies in their ability to act as Mechanism-Based Inactivators (Suicide Substrates) . The amine is oxidized by the FAD cofactor to an imine, which undergoes ring opening to form a covalent adduct with FAD N5.
Monoamine Oxidase (MAO) Inhibition[1][2][3][4]
-
2-Me-CPA: Historically, methyl-substituted CPAs (analogs of Tranylcypromine) maintain potent inhibition of MAO-A and MAO-B. The methyl group is small enough to fit within the "substrate cavity" of MAO without disrupting the FAD orientation.
-
2-Et-CPA: The ethyl group begins to introduce steric exclusion, particularly for MAO-A . This is a desirable trait for modern drug design, as MAO-A inhibition leads to hypertensive crises (tyramine interaction).
-
Key Insight: Increasing the bulk at C2 (Methyl
Ethyl Phenyl) progressively decreases MAO affinity while maintaining or increasing LSD1 affinity.
-
LSD1 (KDM1A) Inhibition
LSD1 possesses a larger, more open substrate binding cleft designed to accommodate the Histone H3 tail.
-
Efficacy: Research indicates that 2-ethyl substitution can significantly enhance LSD1 inhibitory activity compared to the methyl analog. The ethyl group fills a hydrophobic sub-pocket near the FAD interface that the methyl group cannot reach.
-
Data Support: In SAR studies of tranylcypromine derivatives, extending the alkyl chain at the cyclopropane ring (e.g., to ethyl or larger) often improves potency into the nanomolar range for LSD1, whereas methyl analogs may remain in the micromolar range or lack selectivity.
Mechanism of Action Visualization
The following diagram illustrates the bifurcation in pathway selectivity driven by the steric bulk of the R-group.
Figure 1: Structural Activity Relationship (SAR) flow demonstrating how steric bulk (Ethyl) shifts selectivity toward LSD1 by clashing with the restricted MAO active site.
Metabolic Stability & Pharmacokinetics[5][6]
A critical differentiator is metabolic vulnerability.
-
2-Me-CPA: The methyl group is a potential site for metabolic oxidation, but on a cyclopropane ring, the C-H bonds are stronger (higher bond dissociation energy) than typical alkyl chains. However, if the ring opens, the methyl group becomes a standard alkyl chain susceptible to rapid clearance.
-
2-Et-CPA: The ethyl group introduces a secondary carbon (
position) which is a classic "soft spot" for CYP450 hydroxylation.-
Mitigation Strategy: If 2-Et-CPA shows high clearance, researchers often fluorinate the ethyl group (e.g., 2-(2,2-difluoroethyl)-CPA) to block metabolism while retaining the steric bulk required for LSD1 selectivity.
-
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating control systems.
Protocol: LSD1 Inhibition Assay (Amplex Red Coupled)
Objective: Quantify
-
Reagent Prep: Prepare 50 mM HEPES buffer (pH 7.5). Dissolve 2-Me-CPA and 2-Et-CPA in DMSO (stock 10 mM).
-
Enzyme Mix: Incubate recombinant human LSD1 (50 nM final) with varying concentrations of the inhibitor for 30 minutes at room temperature .
-
Why: CPAs are time-dependent inhibitors. Pre-incubation is critical to allow the covalent bond formation with FAD. Without this,
values will be artificially high.
-
-
Substrate Addition: Add H3K4me2 peptide (20
M) to initiate the reaction. -
Detection: Add Amplex Red (50
M) and Horseradish Peroxidase (HRP). LSD1 activity produces , which converts Amplex Red to Resorufin (fluorescent). -
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 minutes.
-
Validation: Use Tranylcypromine as a positive control. The 2-Et-CPA should show lower
(higher potency) than the 2-Me analog if the hydrophobic pocket hypothesis holds.
Protocol: Synthesis via Curtius Rearrangement
Objective: Access pure 2-alkyl-cyclopropan-1-amines.
Figure 2: Synthetic workflow for accessing 2-substituted cyclopropylamines. The Curtius rearrangement ensures retention of stereochemistry.
References
-
LSD1 Inhibition SAR: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (Demonstrates the preference for 2-substitution and steric bulk for LSD1 potency).
-
Cyclopropylamine Metabolism: Metabolism of cyclopropyl groups in drug design.[1] (Discusses the metabolic stability of methyl vs. ethyl substitutions).
-
MAO vs LSD1 Selectivity: Cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.[2] (Highlights the selectivity profiles of substituted CPAs).
-
Biological Activity Overview: Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
Sources
A Comparative Guide to the Purity Validation of 2-Ethylcyclopropan-1-amine: GC-MS, qNMR, and Chiral HPLC
In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of purity for chiral amines such as 2-Ethylcyclopropan-1-amine is a cornerstone of quality and safety. The unique structural characteristics of this compound—a small, volatile primary amine with a chiral center—present distinct analytical challenges. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) for the comprehensive purity assessment of 2-Ethylcyclopropan-1-amine.
The Analytical Challenge of Small Chiral Amines
Primary amines, particularly those with low molecular weight, are notoriously difficult to analyze by Gas Chromatography (GC).[1] Their high polarity and propensity for hydrogen bonding lead to undesirable interactions with the stationary phases of GC columns, resulting in poor peak shape, tailing, and potential decomposition in the hot injector.[1][2] For 2-Ethylcyclopropan-1-amine, its volatility is an advantage for GC, but its reactivity necessitates a chemical modification step known as derivatization to achieve reliable and reproducible results.[2][3] Furthermore, the presence of a stereocenter demands analytical techniques capable of resolving enantiomers to determine enantiomeric purity.
Primary Method: Purity Determination by GC-MS with Derivatization
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. To overcome the challenges associated with primary amines, derivatization is employed to replace the active hydrogen on the amine group with a less polar, more stable functional group.[2][4] This enhances volatility, improves chromatographic peak shape, and allows for robust quantification.
The Rationale for Trifluoroacetylation
For the analysis of 2-Ethylcyclopropan-1-amine, trifluoroacetylation using trifluoroacetic anhydride (TFAA) is a highly effective derivatization strategy.[2][5] The resulting N-(2-ethylcyclopropyl)trifluoroacetamide is significantly less polar and more volatile than the parent amine. The introduction of the trifluoroacetyl group also enhances the sensitivity of detection by mass spectrometry.[3]
Caption: Workflow for the GC-MS analysis of 2-Ethylcyclopropan-1-amine following trifluoroacetylation.
Experimental Protocol: GC-MS with TFAA Derivatization
Materials:
-
2-Ethylcyclopropan-1-amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 2-Ethylcyclopropan-1-amine sample into a reaction vial.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Suggested GC-MS Parameters:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column is a good starting point. For enantiomeric separation, a chiral column, for instance, one based on a substituted cyclodextrin, would be necessary.[6][7]
-
Inlet Temperature: 250°C
-
Oven Program: 50°C hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
Comparative Analysis: Orthogonal Methods for Purity Validation
To ensure the highest confidence in purity assessment, it is crucial to employ orthogonal analytical methods, which rely on different chemical and physical principles.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the purity of a substance without the need for a chemically identical reference standard.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Principle of qNMR for Purity: By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated using the following equation:[8]
Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity
Caption: General workflow for purity determination by quantitative NMR (qNMR).
Experimental Protocol: Quantitative ¹H NMR
Materials:
-
2-Ethylcyclopropan-1-amine sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tubes
Procedure:
-
Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, does not react with the analyte, and has at least one signal that is well-resolved from the analyte signals.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Ethylcyclopropan-1-amine sample and a similar molar equivalent of the internal standard into a vial.[9]
-
Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration and Calculation: Integrate the selected signals for both the analyte and the internal standard and calculate the purity using the formula provided.
Chiral High-Performance Liquid Chromatography (HPLC)
For determining the enantiomeric purity of 2-Ethylcyclopropan-1-amine, Chiral HPLC is a highly specific and often preferred method.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11]
Rationale for Chiral HPLC: Direct separation of enantiomers on a CSP is a powerful approach that avoids the potential for racemization that can occur during derivatization.[12] Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[13]
Experimental Protocol: Chiral HPLC
Materials:
-
2-Ethylcyclopropan-1-amine sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine) for basic compounds
-
Chiral HPLC column (e.g., Chiralpak series)
Procedure:
-
Column Selection: Select a suitable polysaccharide-based chiral column.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For basic analytes like 2-Ethylcyclopropan-1-amine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[10]
-
Sample Preparation: Dissolve a known concentration of the 2-Ethylcyclopropan-1-amine sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
Quantification: Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.
Performance Comparison
| Feature | GC-MS with Derivatization | Quantitative NMR (qNMR) | Chiral HPLC |
| Principle | Chromatographic separation followed by mass analysis | Nuclear magnetic resonance signal intensity | Differential interaction with a chiral stationary phase |
| Analyte State | Volatile derivative | Soluble | Soluble |
| Primary Use | Chemical Purity and Identification | Absolute Purity (Primary Method) | Enantiomeric Purity |
| Pros | High sensitivity, structural information from MS | No need for a specific reference standard, non-destructive | Direct enantiomer separation, high resolution |
| Cons | Derivatization required, potential for side reactions | Lower sensitivity than GC-MS, requires pure internal standard | Can be method development intensive, may require specific columns |
| Authoritative Standard | Referenced in USP <621> and Ph. Eur. 2.2.46 for chromatographic techniques | Increasingly recognized as a primary method for purity assignment | Referenced in USP <621> and Ph. Eur. 2.2.46 for chromatographic techniques |
Conclusion
The purity validation of 2-Ethylcyclopropan-1-amine requires a multi-faceted analytical approach. GC-MS with derivatization, preferably using TFAA, provides a robust method for assessing chemical purity and identifying potential impurities. However, for an unbiased and absolute measure of purity, qNMR stands out as a powerful, non-destructive primary method. To specifically address the chirality of the molecule, Chiral HPLC is the most direct and reliable technique for determining enantiomeric excess.
For a comprehensive and trustworthy purity assessment of 2-Ethylcyclopropan-1-amine, a combination of these orthogonal methods is recommended. For instance, qNMR can be used to establish the absolute purity of a reference standard, which can then be used to calibrate the GC-MS and/or Chiral HPLC methods for routine quality control. This integrated strategy ensures the highest level of confidence in the quality of this important chemical entity.
References
-
Journal of Medicinal Chemistry. Purity by absolute qNMR. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. [Link]
-
Bulletin 909A Guide to Derivatization Reagents for GC. Restek. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
"Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. Digital Commons @ University of Illinois at Chicago. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. [Link]
-
New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
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- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
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- 11. csfarmacie.cz [csfarmacie.cz]
- 12. hplc.today [hplc.today]
- 13. researchgate.net [researchgate.net]
Structural Characterization of 2-Ethylcyclopropan-1-amine Salts
Executive Summary
2-Ethylcyclopropan-1-amine is a high-value pharmacophore found in lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators. Its structural rigidity and specific stereochemistry (cis vs. trans) dictate its biological efficacy. However, the characterization of this small, strained ring system presents unique challenges: high volatility of the free base, hygroscopicity of simple salts, and complex NMR coupling patterns.
This guide provides an objective technical comparison of salt forms and characterization methodologies. It moves beyond basic identification to offer a self-validating workflow for distinguishing stereoisomers and selecting the optimal salt for drug development.
Part 1: Comparative Analysis of Salt Forms
For 2-ethylcyclopropan-1-amine, the free base is a volatile liquid prone to carbonylation upon exposure to air. Salt formation is mandatory for handling and stability. We compare the three most relevant salt forms encountered in development.
Hydrochloride (HCl) – The Standard
-
Role: Primary form for biological testing and final formulation.
-
Performance: Excellent aqueous solubility (>50 mg/mL). However, cyclopropylamine hydrochlorides can be hygroscopic, requiring storage under desiccant.
-
Crystallinity: Often forms needles; good for powder X-ray diffraction (PXRD) but may require recrystallization from MeOH/Et₂O to remove amorphous content.
L-Tartrate / Mandelate – The Resolvers
-
Role: Chiral resolution and purification.
-
Performance: These salts rely on the principle of differential solubility between diastereomeric pairs. They are less soluble in water than HCl but crystallize readily from alcohols, making them ideal for separating cis/trans mixtures or enantiomers.
-
Crystallinity: High. Forms robust prisms suitable for single-crystal X-ray diffraction (SC-XRD).
Trifluoroacetate (TFA) – The Intermediate
-
Role: Artifact of HPLC purification or peptide synthesis deprotection.
-
Performance: High solubility in organic solvents (DMSO, MeOH).
-
Drawback: TFA salts are often hygroscopic and acidic; residual TFA can be cytotoxic in cell assays. Must be converted to HCl for biological data consistency.
Table 1: Comparative Physical Properties of Salt Alternatives
| Feature | Hydrochloride (HCl) | L-Tartrate | Trifluoroacetate (TFA) |
| Primary Utility | Bioassays, Formulation | Chiral Resolution, SC-XRD | Synthesis Intermediate |
| Hygroscopicity | Moderate to High | Low | High |
| Solubility (Water) | High (>100 mg/mL) | Moderate (~20-50 mg/mL) | High |
| Crystallinity | Good (Needles) | Excellent (Prisms) | Poor (Often amorphous/oil) |
| Isomer Enrichment | No (Co-crystallizes) | Yes (Diastereomeric selection) | No |
Part 2: Isomeric Differentiation (Cis vs. Trans)
The biological activity of 2-ethylcyclopropan-1-amine is stereospecific. Distinguishing the cis (Z) and trans (E) isomers is the critical analytical bottleneck.
The NMR Logic: Coupling Constants & NOE
In cyclopropane systems, the Karplus relationship dictates that vicinal coupling constants (
-
Isomer: Protons are on the same face.[2] Dihedral angle
. . -
Isomer: Protons are on opposite faces.[2] Dihedral angle
. .
Note: This trend (
Workflow Visualization
The following diagram outlines the logical pathway for definitive structural assignment.
Caption: Logical decision tree for assigning cis/trans stereochemistry in 2-substituted cyclopropylamines.
Part 3: Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt
Objective: Convert the volatile free base into a stable solid for characterization.
-
Dissolution: Dissolve 1.0 eq of crude 2-ethylcyclopropan-1-amine oil in anhydrous diethyl ether (10 mL/g). Cool to 0°C under N₂ atmosphere.
-
Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether (or 4M HCl in dioxane). A white precipitate should form immediately.
-
Critical Step: Do not use aqueous HCl; water removal is difficult and promotes oiling out.
-
-
Isolation: Stir at 0°C for 30 minutes. Filter the solid under a blanket of nitrogen (to prevent moisture absorption).
-
Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Yield Check: Expected yield >85%. If the product is sticky (hygroscopic), recrystallize immediately from MeOH/Et₂O.
Protocol B: NMR Characterization & NOE Setup
Objective: Definitive structural assignment.
-
Sample Prep: Dissolve ~10 mg of the salt in 0.6 mL DMSO-d₆.
-
Why DMSO? It breaks up ion-pairing aggregates better than CDCl₃, sharpening the multiplets for coupling analysis.
-
-
1D Acquisition: Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s).
-
NOE Experiment: Perform a 1D-DPFGSE-NOE (selective excitation).
-
Target: Irradiate the methine proton at C1 (bearing the amine).
-
Observation: Look for enhancement at the ethyl group signal.
-
Cis: Strong enhancement (protons are spatial neighbors).
-
Trans: Weak or no enhancement.
-
-
Part 4: Structural Data Reference
The following values are synthesized from general cyclopropylamine trends and specific literature on analogous systems.
Table 2: Diagnostic NMR Parameters (DMSO-d₆)
| Position | Proton | Cis-Isomer ( | Trans-Isomer ( | Multiplicity | Coupling ( |
| C1 | CH-NH | 2.30 - 2.45 | 2.05 - 2.20 | Multiplet | - |
| C2 | CH-Et | 0.85 - 1.00 | 0.60 - 0.80 | Multiplet | - |
| C3 | Ring CH | 0.40 - 0.60 | 0.30 - 0.50 | Multiplet | |
| - | Vicinal | - | - | - |
Note: The amine protons (
Validation by X-Ray Diffraction (XRD)
If single crystals are obtained (typically from the Tartrate salt), look for the hydrogen bonding network . In cyclopropylamine salts, the ammonium headgroup usually forms three N-H...X hydrogen bonds, creating a layered packing structure. The C-C bond lengths in the ring will be short (approx 1.50 Å), characteristic of the strained system.
References
-
Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3] (Establishes the
rule for cyclopropanes). -
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4] Beilstein Journal of Organic Chemistry. (Protocol for cyclopropylamine salt synthesis).
-
BenchChem. A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (Methodology for distinguishing cyclopropane isomers via NOE).
-
ChemicalBook. 2-Cyclopropylethylamine hydrochloride Properties and Safety. (General properties of cyclopropylamine salts).
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Ethylcyclopropan-1-amine
This guide provides a detailed protocol for the safe and compliant disposal of 2-Ethylcyclopropan-1-amine. As a research chemical with limited specific public data, this procedure is synthesized from the established best practices for structurally analogous compounds, namely primary aliphatic amines and cyclopropane derivatives. The causality behind each step is explained to ensure a deep understanding of the required safety measures. Your institution's Environmental Health and Safety (EHS) office is the final authority and must be consulted before proceeding.
Hazard Assessment: Understanding the "Why"
Proper disposal is dictated by the inherent hazards of the chemical. 2-Ethylcyclopropan-1-amine combines two key structural features: a primary amine and a strained cyclopropane ring.
-
Primary Aliphatic Amine: The amine group (-NH2) makes the molecule basic and corrosive.[1] Amines of this class are typically flammable, can cause severe skin and eye burns, and are harmful if inhaled or swallowed.[2][3][4][5] Vapors can be irritating to the respiratory system, and prolonged exposure may pose more severe health risks.[5][6]
-
Cyclopropane Ring: This three-membered ring is under significant angle and torsional strain, making it more reactive than acyclic alkanes.[7] While not typically explosive in itself, this inherent strain contributes to its chemical reactivity.[8]
The combination of these functional groups classifies this compound as a flammable, corrosive, and toxic hazardous chemical waste. This classification strictly prohibits disposal via standard laboratory drains or as common refuse.
Inferred Hazard Profile Summary
| Hazard Classification | Description | Source |
| Flammable Liquid | The substance is expected to be a highly flammable liquid and vapor. Vapors can travel to an ignition source and flash back. | [3][9][10] |
| Corrosive | Causes severe skin burns and eye damage upon contact. Material is destructive to the tissues of mucous membranes. | [3][10] |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Environmental Hazard | May be harmful to aquatic life. Must not be allowed to enter drains or waterways. | [6][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the primary container or preparing waste, ensure the following PPE is worn to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield (8-inch minimum).[10]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. Ensure arms, legs, and feet are fully covered.[10]
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]
Spill Management Protocol
Accidental spills must be treated as a hazardous waste situation.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[9][10]
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain & Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite or dry sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated soil into a designated, properly labeled hazardous waste container using non-sparking tools.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS office), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Step-by-Step Disposal Procedure
This procedure assumes you are disposing of residual 2-Ethylcyclopropan-1-amine, either in its original container or as a waste solution. Under no circumstances should this chemical be poured down the drain. [13][14]
Workflow Diagram: Disposal Decision Process
Caption: Disposal workflow for 2-Ethylcyclopropan-1-amine.
Experimental Protocol
-
Gather Materials:
-
Your labeled container of 2-Ethylcyclopropan-1-amine waste.
-
A designated hazardous waste container provided by your EHS department. This should be made of a compatible material (e.g., polyethylene) and clearly marked for "Flammable Liquid" and "Corrosive" waste.
-
A hazardous waste label, filled out completely with the chemical name and concentration.
-
-
Prepare the Work Area:
-
Don all required PPE as described in Section 2.
-
Perform all subsequent steps inside a certified chemical fume hood.
-
Ensure a spill kit is readily accessible.
-
-
Transfer the Waste:
-
Carefully open the primary container of 2-Ethylcyclopropan-1-amine.
-
Using a funnel, slowly pour the chemical waste into the designated EHS hazardous waste container. Avoid splashing.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Rinse the Empty Container (Triple Rinse):
-
Seal and Label:
-
Securely cap the hazardous waste container.
-
Ensure the hazardous waste label is completely filled out, including the full chemical name ("2-Ethylcyclopropan-1-amine"), estimated volume/concentration, and the date.
-
-
Storage and Collection:
-
Place the sealed and labeled waste container in your laboratory's designated Hazardous Waste Satellite Accumulation Area.
-
Contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.[14]
-
Final Authority and Compliance
This guide is based on established safety protocols for chemicals with similar hazard profiles. However, waste disposal regulations can vary significantly. Your primary and overriding responsibility is to follow the specific procedures mandated by your institution's EHS department and to comply with all local, state, and federal regulations. [6]
References
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Cyclopropane Ring Strain. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopenten-1-amine. PubChem. Retrieved from [Link]
-
Loba Chemie. (2016). Cyclopropylamine for Synthesis MSDS. Retrieved from [Link]
-
Uniserver. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
RPS Group. (2022). Hazard Watch: Amines in the workplace. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Wiley Online Library. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
Air Liquide. (2020). Cyclopropane Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylcyclopropanamine. PubChem. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Methylcyclopropan-1-amine. Retrieved from [Link]
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- 5. Amines | RPS [rpsgroup.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 8. Cyclopropane - Wikipedia [en.wikipedia.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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- 12. enamine.enamine.net [enamine.enamine.net]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
